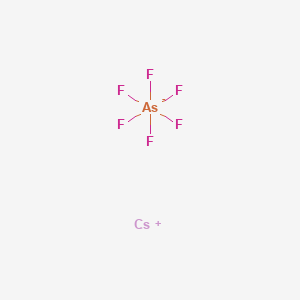

Cesium hexafluoroarsoranuide

Description

Cesium hexafluoroarsoranuide (CsAsF₆) is a fluorinated arsenate compound where cesium (Cs⁺) acts as the counterion to the hexafluoroarsoranuide anion (AsF₆⁻). This compound is part of the broader family of hexafluorometallates, which are characterized by their octahedral [MF₆]⁻ structures.

Propriétés

IUPAC Name |

cesium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Cs/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMLYGMJVBRXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557421 | |

| Record name | Caesium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.81747 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18424-16-3 | |

| Record name | Caesium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Preparation

A critical challenge in CsAsF₆ synthesis lies in sourcing stable arsenic precursors. While H₃PO₄ and P₂O₅ are common for CsPF₆, arsenic analogues like H₃AsO₄ or As₂O₅ are less stable and require careful handling. Patent US8383075B2 highlights the use of metaphosphoric acid (HPO₃) for CsPF₆ synthesis, suggesting that meta-arsenic acid (HAsO₃) could serve as a starting material for CsAsF₆.

Reaction Conditions

The patent outlines a two-step process for CsPF₆:

-

Formation of hexafluorophosphoric acid hydrate (HPF₆·qH₂O):

For arsenic, this would involve:

Optimal HF concentration is 50–98 wt%, with temperatures maintained below 15°C to prevent decomposition. -

Neutralization with cesium fluoride:

The patent emphasizes stoichiometric excess of CsF·r(HF) to ensure complete reaction.

Alternative Route: Gas-Phase Fluorination

AsF₅ Generation

AsF₅ gas, a key intermediate, can be produced via fluorination of As₂O₃ using HF and a strong oxidizing agent (e.g., F₂):

This exothermic reaction requires containment in corrosion-resistant reactors (e.g., PFA or Monel).

CsF Reaction with AsF₅

The gas is then bubbled through a solution of CsF in anhydrous HF:

Example 8 of the patent demonstrates a similar method for KPF₆, achieving 96% yield at −40°C. Adapting this for CsAsF₆ would require precise temperature control (−20°C to +30°C) to balance reaction kinetics and product stability.

Process Optimization and Challenges

Solvent and Concentration Effects

HF serves dual roles as a solvent and reactant. The patent specifies HF concentrations of 71–75 wt% for optimal CsPF₆ crystallization. For CsAsF₆, higher HF concentrations (≥80 wt%) may mitigate HAsF₆ hydrolysis but risk increased corrosivity.

Analyse Des Réactions Chimiques

Types of Reactions: Cesium hexafluoroarsoranuide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different arsenic compounds.

Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.

Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

Reduction: Reducing agents like hydrogen or metals in their lower oxidation states.

Substitution: Reagents like alkali metals or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce arsenic pentafluoride, while reduction could yield arsenic trifluoride.

Applications De Recherche Scientifique

Cesium hexafluoroarsoranuide has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Its unique properties make it useful in certain biological studies, particularly those involving fluorine chemistry.

Industry: It is used in the production of specialized materials and compounds, particularly in the field of electronics and advanced materials.

Mécanisme D'action

The mechanism by which cesium hexafluoroarsoranuide exerts its effects involves its interaction with molecular targets and pathways. It can act as a fluorinating agent, introducing fluorine atoms into organic and inorganic compounds. This process often involves the formation of intermediate complexes and the transfer of fluorine atoms to the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Hexafluoroarsoranuide compounds typically exhibit high thermal stability and strong ionic character due to the electronegativity of fluorine. Below is a comparative analysis of CsAsF₆ with related compounds:

Key Observations :

- However, direct data for KAsF₆ is absent in the evidence .

- Reactivity : Unlike UF₆, which hydrolyzes explosively in water, hexafluoroarsoranuide salts like CsAsF₆ are expected to dissolve without decomposition due to the stability of the AsF₆⁻ anion .

Activité Biologique

Overview of Cesium Hexafluoroarsoranuide

This compound is an inorganic salt composed of cesium cations and hexafluoroarsoranuide anions. Its unique structure and properties are primarily attributed to the presence of arsenic in a highly fluorinated state. The compound's synthesis and characterization have been explored, but its biological implications remain largely uninvestigated.

- Molecular Formula : Cs[AsF6]

- Molar Mass : 270.11 g/mol

- Appearance : Typically exists as a colorless crystalline solid.

- Solubility : Soluble in polar solvents.

Toxicological Studies

While specific studies on this compound are scarce, arsenic compounds in general have been extensively studied for their biological effects, particularly their toxicity and potential therapeutic uses. Arsenic is known for its dual role as both a poison and a treatment agent in certain contexts (e.g., arsenic trioxide in leukemia treatment).

Table 1: General Toxicity of Arsenic Compounds

| Compound | LD50 (mg/kg) | Major Effects |

|---|---|---|

| Arsenic Trioxide | 14 | Hematological toxicity, carcinogenic |

| Dimethylarsinic Acid | 50 | Hepatotoxicity, neurotoxicity |

| This compound | Unknown | Hypothetical based on arsenic toxicity |

Case Studies

- Arsenic Exposure and Health Risks : Various studies have documented the health risks associated with arsenic exposure, including cancer, skin lesions, and developmental effects. A study by Smith et al. (2006) highlighted the epidemiological links between arsenic exposure from drinking water and increased cancer rates in affected populations.

- Therapeutic Uses of Arsenic Compounds : In contrast to its toxic effects, certain arsenic compounds are utilized therapeutically. For instance, arsenic trioxide has been shown to induce apoptosis in cancer cells, particularly in acute promyelocytic leukemia (APL) patients (Niu et al., 2012). The potential for this compound to exhibit similar therapeutic properties remains unexplored.

Research Findings

Research on this compound itself is limited; however, studies on related compounds provide insights into possible biological interactions:

- Fluorinated Compounds : Research indicates that fluorinated organics can interact with biological systems differently than their non-fluorinated counterparts. The presence of fluorine can enhance the lipophilicity of compounds, potentially affecting their absorption and distribution within biological systems.

- Arsenic Speciation : The biological activity of arsenic is highly dependent on its chemical form. Studies suggest that different arsenic species exhibit varying degrees of toxicity and bioavailability (Hughes et al., 2011). Understanding how this compound behaves in biological systems could elucidate its potential risks or benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.